molecular formula C10H7Br2N B8757523 8-Bromo-2-(bromomethyl)quinoline

8-Bromo-2-(bromomethyl)quinoline

Cat. No.: B8757523
M. Wt: 300.98 g/mol
InChI Key: NNNBSPYJQKHCQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-Bromo-2-(bromomethyl)quinoline is a multifunctional quinoline derivative that serves as a valuable synthetic intermediate in medicinal chemistry and drug discovery research. The presence of two distinct bromine functional groups at the 8-position and the 2-methyl position allows for sequential and selective functionalization, making this compound a versatile building block for the development of more complex molecular architectures. Quinolines bearing bromine substituents are established as key precursors in the synthesis of compounds with potential pharmacological activity. Research into structurally similar brominated quinoline compounds has demonstrated significant antiproliferative effects against various cancer cell lines, including C6 (rat glioblastoma), HeLa (human cervical cancer), and HT29 (human colorectal adenocarcinoma) cells . Furthermore, such bromoquinolines can be transformed into derivatives that act as potent inhibitors of human topoisomerase I, a critical enzyme target for DNA replication and repair in anticancer therapies . The 8-bromomethylquinoline moiety, in particular, is recognized for its role as a precursor to 8-quinolinemethylamine, which is instrumental in preparing quinazolinone derivatives investigated for their antitumor potential . As a bifunctional reagent, this compound provides researchers with a flexible scaffold for structure-activity relationship (SAR) studies and for the exploration of new chemical entities in oncology and other therapeutic areas. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C10H7Br2N

Molecular Weight

300.98 g/mol

IUPAC Name

8-bromo-2-(bromomethyl)quinoline

InChI

InChI=1S/C10H7Br2N/c11-6-8-5-4-7-2-1-3-9(12)10(7)13-8/h1-5H,6H2

InChI Key

NNNBSPYJQKHCQL-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)Br)N=C(C=C2)CBr

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

(a) 8-Bromo-2-methylquinoline (C₁₀H₈BrN, MW: 226.08 g/mol)
  • Key Differences : Replaces the bromomethyl group at position 2 with a methyl group.
  • Properties : Exhibits π-π stacking interactions (centroid distance: 3.76 Å) in its crystal structure, enhancing solid-state stability . The methyl group introduces steric hindrance but lacks the reactivity of bromine.
  • Applications: Widely used as a pharmaceutical intermediate, notably in synthesizing antimalarial agents .
(b) 8-(Bromomethyl)quinoline (C₁₀H₈BrN, MW: 222.07 g/mol)
  • Key Differences : Lacks the 8-bromo substituent, with bromine only at the 2-methyl position.
  • Synthesis: Prepared via N-bromosuccinimide (NBS)-mediated bromination of 8-methylquinoline under light .
  • Applications : Used to synthesize imidazolium salts for catalysis, leveraging the bromomethyl group’s reactivity .

Halogenation Patterns and Reactivity

(a) 8-Bromo-2-(trifluoromethyl)quinoline (C₁₀H₅BrF₃N, MW: 274.05 g/mol)
  • Key Differences : Replaces bromomethyl with a trifluoromethyl group at position 2.
  • Properties : The electron-withdrawing CF₃ group reduces nucleophilic substitution reactivity compared to bromomethyl but enhances thermal and oxidative stability .
  • Applications : Explored in material science for its electronic properties .
(b) 8-(Bromomethyl)-7-chloro-2,4-bis(difluoromethyl)quinoline
  • Key Differences : Incorporates chlorine at position 7 and difluoromethyl groups at positions 2 and 3.
  • Properties : Increased steric bulk and electronegativity reduce reactivity at the 2-position.
  • Applications : Investigated in agrochemical research for fungicidal activity .

Functional Group Modifications

(a) 8-Bromo-2-(methoxymethyl)quinoline (C₁₁H₁₀BrNO, MW: 252.11 g/mol)
  • Key Differences : Replaces bromomethyl with a methoxymethyl group.
  • Applications : Used in medicinal chemistry for prodrug design .
(b) 2-Bromo-3-(bromomethyl)quinoline
  • Key Differences : Bromine at position 2 and bromomethyl at position 3.
  • Synthesis: Prepared via PBr₃ treatment of 2-chloro-3-(hydroxymethyl)quinoline .
  • Reactivity : Positional differences alter electronic effects, favoring substitution at position 3 over position 2 .

Data Table: Comparative Analysis

Compound Substituents Molecular Weight (g/mol) Key Properties/Applications References
8-Bromo-2-(bromomethyl)quinoline Br (8), BrCH₂ (2) 285.99 High reactivity for cross-coupling
8-Bromo-2-methylquinoline Br (8), CH₃ (2) 226.08 π-π stacking; pharmaceutical intermediate
8-(Bromomethyl)quinoline BrCH₂ (8) 222.07 Imidazolium salt synthesis
8-Bromo-2-(trifluoromethyl)quinoline Br (8), CF₃ (2) 274.05 Material science applications
8-Bromo-2-(methoxymethyl)quinoline Br (8), CH₂OCH₃ (2) 252.11 Enhanced solubility; prodrug design

Key Research Findings

  • Reactivity: The bromomethyl group in this compound undergoes nucleophilic substitution more readily than methyl or methoxymethyl analogs due to bromine’s superior leaving-group ability .
  • Stability : Compounds with electron-withdrawing groups (e.g., CF₃) exhibit higher thermal stability but lower reactivity in substitution reactions .
  • Synthetic Utility : Dual bromine substituents in the target compound enable sequential functionalization, making it a preferred intermediate for complex molecule synthesis .

Preparation Methods

Reaction Conditions and Mechanism

In a representative procedure, 8-bromo-2-methylquinoline (1.00 g, 4.49 mmol) is dissolved in carbon tetrachloride (20 mL) with N-bromosuccinimide (NBS) (1.37 g, 7.69 mmol) and azobisisobutyronitrile (AIBN) (115 mg, 0.70 mmol) as a radical initiator. The mixture is refluxed for 3 hours, after which the solvent is removed under reduced pressure. Purification via column chromatography (0–10% ethyl acetate/hexane) yields the product as a white solid (82%).

Key Data:

ParameterValue
Starting Material8-Bromo-2-methylquinoline
Brominating AgentNBS (1.5 equiv)
InitiatorAIBN (0.1 equiv)
SolventCCl₄
TemperatureReflux (76.7°C)
Yield82%

The reaction proceeds via a radical chain mechanism, where AIBN generates bromine radicals that abstract hydrogen from the methyl group, forming a benzylic radical. Subsequent bromine transfer from NBS completes the substitution.

Characterization

The product is confirmed by ¹H NMR (300 MHz, CDCl₃):

  • δ 9.03–9.01 (m, 1H, H-5),

  • 8.18–8.15 (d, 1H, H-4),

  • 7.85–7.79 (m, 2H, H-6 and H-7),

  • 7.54–7.43 (m, 2H, H-3 and H-8),

  • 5.25 (s, 2H, CH₂Br).

Synthesis of 8-Bromo-2-methylquinoline Precursor

The availability of 8-bromo-2-methylquinoline is critical for the above method. Two primary routes are explored:

Bromination of 2-Methylquinoline

Direct bromination of 2-methylquinoline with molecular bromine (Br₂) in acetic acid at 60°C for 6 hours produces a mixture of 5-bromo-2-methylquinoline and 8-bromo-2-methylquinoline (3:1 ratio). The isomers are separable via fractional crystallization or chromatography.

Optimization Insight:

  • Regioselectivity favors bromination at position 8 due to the electron-donating methyl group at position 2, which deactivates position 5.

  • Use of Ag(I)-montmorillonite K10 as a catalyst in solvent-free conditions improves yields (up to 81%) and reduces reaction time (3 hours at 120°C).

Doebner-von Miller Reaction with 3-Bromoaniline

A scalable approach involves condensing 3-bromoaniline with crotonaldehyde in the presence of Ag(I)-montmorillonite K10. This one-pot synthesis proceeds via imine formation, cyclization, and aromatization:

Procedure:

  • 3-Bromoaniline (1.50 mmol) and crotonaldehyde (1.00 mmol) are mixed in diethyl ether (1.5 mL).

  • Ag(I)-montmorillonite K10 (0.50 g) is added, and the solvent is evaporated.

  • The residue is heated at 120°C for 3 hours, followed by chromatography to isolate 8-bromo-2-methylquinoline .

Advantages:

  • Green chemistry: Solvent-free conditions minimize waste.

  • Cost-effective: Montmorillonite catalysts are reusable.

Alternative Bromination Strategies

Sequential Bromination

A patent-disclosed method for quinoline-5,8-dione derivatives highlights phosphorus oxychloride (POCl₃) -mediated bromination. Adapting this for 2-methylquinoline:

  • POCl₃ in DMF facilitates bromine introduction at position 8.

  • Subsequent NBS/AIBN treatment brominates the methyl group.

Challenges:

  • Side reactions: Over-bromination at position 5 may occur without careful stoichiometry.

  • Purification: Separation of mono- and di-brominated products requires precise chromatography.

Comparative Analysis of Methods

MethodYieldScalabilityCostComplexity
Radical Bromination82%Moderate$$Low
Doebner-von Miller81%High$Moderate
Sequential Bromination65%Low$$$High

Key Recommendations:

  • For laboratory-scale synthesis: Radical bromination offers simplicity and high yield.

  • Industrial production: Doebner-von Miller reaction with Ag(I)-montmorillonite is preferred for cost efficiency .

Q & A

Q. What are the optimal synthetic routes for 8-bromo-2-(bromomethyl)quinoline, and how are intermediates characterized?

The synthesis typically involves bromination of a quinoline precursor at the 2- and 8-positions. For example:

  • Step 1 : Start with 2-methylquinoline. Brominate the methyl group at the 2-position using N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) to yield 2-(bromomethyl)quinoline .
  • Step 2 : Introduce bromine at the 8-position via electrophilic aromatic substitution using Br₂ in the presence of a Lewis acid catalyst (e.g., FeBr₃) .
  • Key characterization : Monitor reaction progress with TLC. Confirm final structure using 1H NMR^1 \text{H NMR} (e.g., δ 4.8 ppm for -CH₂Br, δ 8.5–9.0 ppm for quinoline protons) and 13C NMR^{13} \text{C NMR}. Mass spectrometry (MS) should show [M+H]⁺ peaks matching the molecular weight (e.g., 293.98 g/mol) .

Q. How can researchers screen the biological activity of this compound?

  • In vitro assays : Test antimicrobial activity via MIC (Minimum Inhibitory Concentration) assays against Gram-positive/negative bacteria. For anticancer potential, use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .
  • Mechanistic insights : Perform enzyme inhibition studies (e.g., topoisomerase II) using fluorescence-based assays. Monitor DNA intercalation via UV-vis spectroscopy or gel electrophoresis .
  • Data interpretation : Compare IC₅₀ values with control compounds (e.g., cisplatin for cytotoxicity). Use statistical tools (e.g., ANOVA) to validate significance .

Q. What safety protocols are critical when handling this compound?

  • Hazard mitigation : Use PPE (gloves, goggles) due to H315 (skin irritation) and H335 (respiratory irritation) risks .
  • Storage : Store in amber vials under inert gas (N₂/Ar) at –20°C to prevent degradation. Avoid exposure to moisture .
  • Waste disposal : Neutralize brominated byproducts with sodium thiosulfate before disposal .

Advanced Research Questions

Q. How can computational methods optimize the molecular design of this compound derivatives?

  • DFT calculations : Use B3LYP/6-31G* to optimize geometry and calculate electrostatic potential surfaces. Analyze HOMO-LUMO gaps to predict reactivity .
  • Docking studies : Model interactions with biological targets (e.g., kinase enzymes) using AutoDock Vina. Prioritize derivatives with high binding affinity (ΔG < –8 kcal/mol) .
  • Example : A derivative with a trifluoromethyl group showed enhanced binding to EGFR kinase (ΔG = –9.2 kcal/mol) .

Q. How to resolve contradictions in reactivity data during derivatization?

  • Case study : Discrepancies in Suzuki-Miyaura coupling yields may arise from competing debromination.
    • Troubleshooting : Use Pd(PPh₃)₄ instead of Pd(OAc)₂ to reduce side reactions. Monitor reaction progress with 1H NMR^1 \text{H NMR} .
    • Analytical validation : Compare GC-MS profiles of crude mixtures to identify byproducts .

Q. What strategies enhance the selectivity of this compound in cross-coupling reactions?

  • Ligand design : Bulky ligands (e.g., SPhos) improve regioselectivity for 8-bromo substitution.
  • Solvent effects : Use DMF/H₂O mixtures to stabilize intermediates in Sonogashira couplings .
  • Example : Aryl boronic acids with electron-withdrawing groups (e.g., -NO₂) achieved >90% yield in coupling at the 8-position .

Q. How to design SAR studies for bromomethylquinoline derivatives?

  • Structural variations :

    DerivativeModificationActivity Trend
    8-Br-2-(CF₃)Trifluoromethyl↑ Anticancer (IC₅₀ = 1.2 µM)
    8-Br-2-(OMe)Methoxy↓ Cytotoxicity (IC₅₀ = 25 µM)
  • Methodology : Synthesize analogs via nucleophilic substitution (e.g., -Br → -NH₂) and correlate logP values with membrane permeability .

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